Methyl 2-chloro-1H-indole-3-carboxylate
Description
Significance of Indole (B1671886) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry Research
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery and development. nih.govijpsr.comresearchgate.net Its presence in a wide array of pharmacologically active molecules underscores its ability to interact with multiple biological receptors. mdpi.com Researchers have extensively utilized the indole framework to design and synthesize novel compounds with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and antihypertensive properties. nih.govresearchgate.netnih.gov The adaptability of the indole ring allows for modifications that can fine-tune the biological activity of the resulting molecules, making it a highly sought-after scaffold in the quest for new chemical entities. ijpsr.comresearcher.life The development of new synthetic methodologies, including flow chemistry, has further expanded the accessibility and diversity of indole derivatives for medicinal applications. researchgate.net
Contextualization of Indole-3-carboxylate (B1236618) Derivatives within Chemical Sciences
Within the broader class of indole compounds, indole-3-carboxylate derivatives represent a significant subclass. These compounds, characterized by a carboxylate group at the C3 position of the indole ring, serve as crucial building blocks in organic synthesis. researchgate.net The ester functionality provides a handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex heterocyclic systems. In plants, derivatives of indole-3-carboxylic acid are involved in defense mechanisms, highlighting their biological relevance. nih.gov In medicinal chemistry, indole-3-carboxylic acid derivatives have been investigated for a range of therapeutic applications, including the development of antihypertensive agents. nih.gov Their utility also extends to agrochemistry, where they are explored for their potential as pesticides and herbicides. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODYXZOJWGXFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598951 | |
| Record name | Methyl 2-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152812-42-5 | |
| Record name | Methyl 2-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physical and Chemical Properties of Methyl 2 Chloro 1h Indole 3 Carboxylate
The specific properties of Methyl 2-chloro-1H-indole-3-carboxylate are crucial for its handling and application in synthesis. Below are tables summarizing its key physical and chemical identifiers.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Solid |
| Melting Point | Not specified |
Table 2: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 152812-42-5 |
| SMILES | COC(=O)C1=C(Cl)NC2=CC=CC=C21 |
Synthesis and Reactions
The synthesis of Methyl 2-chloro-1H-indole-3-carboxylate typically involves the chlorination of a suitable indole (B1671886) precursor. One common strategy is the treatment of methyl 1H-indole-3-carboxylate with a chlorinating agent.
This compound is a versatile intermediate that can undergo a variety of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for synthetic elaboration.
Spectroscopic Analysis
The structural elucidation of Methyl 2-chloro-1H-indole-3-carboxylate relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the indole (B1671886), and the methyl protons of the ester group.
¹³C NMR spectroscopy would reveal distinct peaks for the carbonyl carbon of the ester, the chlorinated carbon at the C2 position, and the other carbon atoms of the indole framework. tetratek.com.tr
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, the C=O stretching of the ester group, and C-Cl stretching.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.
Applications in Research
Foundational and Evolving Conventional Synthetic Pathways
Adaptations of the Fischer Indole Synthesis for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. thermofisher.com This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the indole core. wikipedia.org The versatility of this method allows for the synthesis of a wide array of indole derivatives, including those with carboxylate functionalities. thermofisher.com
One of the primary adaptations for synthesizing indole-3-carboxylates involves the use of β-ketoesters as the carbonyl component. For instance, the reaction of a substituted phenylhydrazine with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst like glacial acetic acid, directly furnishes the corresponding indole-3-carboxylate (B1236618) ester. The regioselectivity of the Fischer synthesis is influenced by the substitution pattern of the phenylhydrazine and the structure of the carbonyl compound. thermofisher.comyoutube.com For example, using a para-substituted phenylhydrazine will result in a substituent at the 5-position of the indole ring, while an ortho-substituted phenylhydrazine will yield a 7-substituted indole. youtube.com
A notable variation is the Buchwald modification, which employs a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, further expanding the scope of the Fischer indole synthesis. wikipedia.org This method supports the intermediacy of hydrazones in the classical pathway and allows for the use of a broader range of starting materials. wikipedia.org
| Starting Materials | Key Reagents | Product | Reference |
| Phenylhydrazine, β-ketoester | Acid catalyst (e.g., glacial acetic acid) | Indole-3-carboxylate ester | |
| Substituted phenylhydrazine, Unsymmetrical ketone | Protic or Lewis acid | Regioisomeric 2,3-disubstituted indoles | thermofisher.com |
| Aryl bromide, Hydrazone | Palladium catalyst | N-Arylhydrazone (intermediate for indole synthesis) | wikipedia.org |
Madelung Indole Synthesis and Related Base-Promoted Annulations
The Madelung synthesis, first reported in 1912, provides an alternative route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org This method is particularly useful for the preparation of 2-alkynylindoles, which are not readily accessible through electrophilic substitution. wikipedia.org The reaction typically involves heating an N-acyl-o-toluidine with a strong base like sodium or potassium alkoxide. wikipedia.orgquimicaorganica.org
The mechanism proceeds via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl. quimicaorganica.org Subsequent elimination of water yields the indole ring. nih.gov
Modifications to the classical Madelung synthesis have been developed to improve reaction conditions and broaden its applicability. For example, the introduction of electron-withdrawing groups on the N-acyl chain can facilitate the initial deprotonation step. researchgate.net A significant advancement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids, allowing the reaction to proceed under milder conditions. wikipedia.org Recently, a highly efficient tandem Madelung synthesis has been reported using a combination of LiN(SiMe3)2 and CsF to generate a variety of N-methyl-2-arylindoles. organic-chemistry.org
| Reactants | Base | Key Features | Product | Reference |
| N-Benzoyl-o-toluidine | Sodium ethoxide | High temperature, strong base | 2-Phenylindole | wikipedia.org |
| N-Acyl-o-toluidines | Sodium or potassium alkoxide | Base-catalyzed thermal cyclization | Substituted indoles | wikipedia.orgquimicaorganica.org |
| 2-Alkyl-N-trimethylsilyl anilines, Esters/Carboxylic acids | Organolithium reagents | Milder conditions (Smith modification) | 2-Substituted indoles | wikipedia.org |
| Methyl benzoate, N-methyl-o-toluidine | LiN(SiMe3)2, CsF | Efficient tandem synthesis | N-Methyl-2-arylindoles | organic-chemistry.org |
Palladium-Catalyzed Larock Indole Synthesis in Carboxylate Contexts
The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govwikipedia.org This method is highly versatile and tolerates a wide range of functional groups on both the aniline (B41778) and alkyne components. nih.govub.edu The reaction typically employs a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl. wikipedia.org
The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.orgub.edu Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. wikipedia.orgub.edu A key feature of the Larock synthesis is its regioselectivity, where the bulkier substituent on the alkyne generally ends up at the C2 position of the indole. nih.gov
In the context of synthesizing indole carboxylates, an appropriately substituted alkyne bearing an ester group can be employed. The flexibility of the Larock synthesis allows for the direct incorporation of the carboxylate functionality into the indole ring system. nih.govwikipedia.org The use of N-substituted o-iodoanilines, such as N-acetyl or N-tosyl derivatives, often leads to good to excellent yields. wikipedia.org
| o-Iodoaniline Derivative | Alkyne | Catalyst System | Key Features | Product | Reference |
| o-Iodoaniline | Disubstituted alkyne | Pd(OAc)2, K2CO3, LiCl | High regioselectivity for 2,3-disubstituted indoles | 2,3-Disubstituted indole | nih.govwikipedia.org |
| N-Substituted o-iodoaniline | Alkyne with ester group | Pd(II) catalyst, base | Direct synthesis of indole carboxylates | Indole-3-carboxylate | wikipedia.org |
| o-Bromoaniline | Internal alkyne | Ferrocene-functionalized NHC-palladium complex | High regioselectivity | 2,3-Disubstituted indole | rsc.org |
Innovations in Modern Synthetic Approaches
Transition-Metal-Catalyzed Transformations
Modern synthetic chemistry has heavily relied on palladium-catalyzed reactions to construct complex molecules with high efficiency and selectivity. In the realm of indole synthesis, palladium-mediated cross-coupling and annulation reactions have emerged as powerful tools for the preparation of functionalized indoles, including this compound and its analogs.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Negishi couplings, are instrumental in forming carbon-carbon bonds. youtube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. youtube.comyoutube.com For the synthesis of indole derivatives, these methods can be used to introduce substituents at various positions of the indole nucleus. For example, indolylzinc derivatives can be coupled with heteroaryl halides in a palladium(0)-catalyzed reaction to produce heteroaryl-substituted indoles. acs.org
Palladium-catalyzed annulation reactions offer a direct route to the indole core by forming the heterocyclic ring in a single step. These reactions often proceed through a cascade of elementary steps, including C-H activation, oxidative addition, and reductive elimination. acs.orgrsc.org A notable example is the palladium-catalyzed annulation of o-alkynylanilines with arylsiloxanes, which provides a pathway to 2,3-disubstituted indoles. rsc.org Furthermore, palladium-catalyzed intramolecular oxidative coupling of enamines, often assisted by microwave irradiation, has been shown to be an efficient method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives with high regioselectivity. mdpi.com
Another innovative approach involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes to synthesize indole-3-carboxamides, demonstrating the versatility of palladium catalysis in constructing complex indole structures. rsc.org Additionally, the direct C-H amination of 2-acetamido-3-arylacrylates, catalyzed by palladium(II) with oxygen as the terminal oxidant, provides a route to indole-2-carboxylates. nih.gov
| Reaction Type | Starting Materials | Catalyst System | Key Features | Product | Reference |
| Cross-Coupling | Indolylzinc derivative, Heteroaryl halide | Pd(0) catalyst | Forms C-C bonds to functionalize the indole ring | Heteroaryl-substituted indole | acs.org |
| Annulation | o-Alkynylaniline, Arylsiloxane | [Pd(OAc)2], Ag2O | Electrophilic cyclization | 2,3-Disubstituted indole | rsc.org |
| Intramolecular Oxidative Coupling | Enamine | Palladium catalyst, Microwave irradiation | High regioselectivity, efficient | 2-Methyl-1H-indole-3-carboxylate derivative | mdpi.com |
| Carbonylative Cyclization | 2-Ethynylaniline, Nitroarene | Palladium catalyst, Mo(CO)6 | Forms indole-3-carboxamide | Indole-3-carboxamide | rsc.org |
| C-H Amination | 2-Acetamido-3-arylacrylate | Pd(II) catalyst, O2 | Direct formation of indole-2-carboxylates | Indole-2-carboxylate | nih.gov |
Gold(I)-Catalyzed Tandem and Cascade Processes
Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including functionalized indoles, through elegant tandem and cascade reactions. americanelements.comalfachemic.com These processes often involve the activation of alkynes by a gold(I) catalyst, which initiates a sequence of intramolecular reactions to construct the indole ring system in a single operation. americanelements.com
A notable strategy involves the gold-catalyzed tandem cyclization of 1,2-bis(alkynyl)-2-en-1-ones with indoles, which provides an efficient route to indole-fused polycyclic systems. americanelements.com This process proceeds through a cascade involving a carbonyl-yne cyclization, a Friedel-Crafts reaction, and an indole-yne cyclization, all facilitated by a single gold catalyst. americanelements.com Another approach utilizes the reaction of 2-alkynyl arylazides, which, in the presence of a gold catalyst, can generate α-imine gold carbenes. These reactive intermediates can be trapped by alkynes to afford 3-alkynyl indoles in high yields. nih.gov
Gold(I)-catalyzed tandem cyclizations of alkynylindoles have also been developed to construct highly functionalized polycyclic indolines. mdpi.com These stereoselective reactions represent a general strategy for the rapid assembly of complex molecular architectures and have been applied in the formal synthesis of alkaloids like minfiensine. mdpi.com Furthermore, gold(I) catalysts can facilitate hydroaminative/arylative cascades for the synthesis of various indole-fused skeletons. alfachemic.com The control of catalyst loading in these transformations is critical and has led to the isolation and characterization of key intermediates, such as a 1,3-dimetallated 3H-indole gold complex. alfachemic.com
Table 1: Examples of Gold(I)-Catalyzed Indole Synthesis
| Starting Materials | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Alkynyl arylazides and alkynes | JohnPhosAuCl | 3-Alkynyl indoles | Up to 94% | nih.gov |
| Alkynylindoles | Cationic Gold(I) complex | Polycyclic indolines | Not specified | mdpi.com |
Copper-Catalyzed Dehydrogenation and Cyclization Methodologies
Copper-catalyzed reactions provide a versatile and cost-effective alternative for the synthesis of substituted indoles. nih.gov A prominent method involves a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. researchgate.net This approach enables the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. researchgate.net The reaction is typically carried out at elevated temperatures in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Optimization studies have identified that a combination of copper(I) iodide (CuI) with a suitable ligand, such as Johnphos, and a base like potassium bicarbonate (KHCO₃) provides optimal results, with yields reaching up to 88%. researchgate.net The reaction demonstrates broad substrate scope, accommodating a variety of aryl iodides and enamines, although its efficiency can be limited with certain aliphatic and carbocyclic enamines. researchgate.net Mechanistic investigations suggest a catalytic cycle that involves sequential C-N and C-C bond formation mediated by copper intermediates. researchgate.net This methodology merges different copper catalysis techniques into a streamlined, atom-economical process for creating valuable indole frameworks. researchgate.net
More recently, a copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives has been established as a novel strategy for constructing spirocyclic indolenines. This transformation is believed to proceed through a single-electron-transfer oxidation by the copper(II) catalyst to generate a radical-cation intermediate.
Table 2: Optimized Conditions for Copper-Catalyzed Indole Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature | Max. Yield | Reference |
|---|
Praseodymium-Catalyzed Aerobic Dehydrogenative Aromatization
Praseodymium, a rare earth metal, is known to possess catalytic activity in various chemical transformations, including oxidation reactions. Praseodymium(III) triflate (Pr(OTf)₃) has been successfully employed as a catalyst for the regioselective synthesis of C-N-substituted coumarins from coumarins and azides without the need for additional ligands. researchgate.net However, based on the reviewed scientific literature, the specific application of praseodymium catalysts for the aerobic dehydrogenative aromatization of indolines to form indoles is not a well-documented methodology. While dehydrogenative aromatization is a known strategy for indole synthesis, it is more commonly achieved using transition metals like palladium or gold, often in the presence of an oxidant.
Regioselective C-H Functionalization for Indole-3-carboxylate Scaffolds
The direct functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern organic synthesis, offering an atom-economical approach to modifying complex molecules. For the indole ring, which possesses multiple C-H bonds of varying reactivity, achieving regioselectivity is a significant challenge. The pyrrole (B145914) moiety of indole is generally more nucleophilic and reactive than the benzene (B151609) ring. Consequently, C-H functionalization often occurs preferentially at the C2 or C3 positions.
For indole-3-carboxylate scaffolds, the carboxylate group at the C3 position plays a crucial role as a directing group. This directing capability allows for the selective functionalization of specific C-H bonds, which would otherwise be difficult to achieve. Depending on the catalytic system and reaction conditions, the C3-carboxylate can direct functionalization to various positions on the indole ring.
Site-Specific C-2 and C-3 Functionalization Strategies
The C3-carboxylate group is a versatile directing group for the functionalization of the indole nucleus, particularly at the C2 and C4 positions. Palladium-catalyzed C-H arylation of free (NH) indoles bearing a carboxylic acid group at C3 with aryl iodides has been shown to result in decarboxylation followed by the formation of C2-arylated indoles with high yields and complete site selectivity. When the corresponding methyl ester (methyl 1H-indole-3-carboxylate) is used, the same C2-arylated products are obtained, albeit in more moderate yields.
In a different approach, catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles with diazo compounds allows for divergent reactivity. An Iridium(III) catalyst system directs C2-alkylation, while a Rhodium(I) complex promotes a translocation of the carboxamide directing group and subsequent C3-functionalization, yielding 2,3-disubstituted indoles. This highlights the sophisticated level of control that can be achieved by catalyst selection.
Furthermore, direct palladium-catalyzed C3 arylation of indoles can be achieved by carefully selecting the reaction conditions. A switch from C2 to C3 arylation of free (NH)-indole has been accomplished by the choice of a magnesium base. This selectivity is rationalized by a mechanistic pathway involving an electrophilic palladation of the indole ring.
Table 3: Regioselective C-H Functionalization of Indole-3-Carboxylic Acid Derivatives
| Substrate | Catalyst System | Coupling Partner | Position Functionalized | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Indole-3-carboxylic acid | Pd(II) | Aryl iodides | C2 (after decarboxylation) | C2-arylated indoles | 75–87% | |
| Methyl 1H-indole-3-carboxylate | Pd(II) | Aryl iodides | C2 (after decarboxylation) | C2-arylated indoles | 60–66% | |
| 3-Carboxamide indole | [IrCp*Cl₂]₂/AgNTf₂ | Diazo compound | C2 | C2-alkylated indole | 91% |
Intramolecular Cascade Cyclizations and Rearrangements
Intramolecular cascade reactions and rearrangements offer efficient and often elegant pathways to construct the indole ring system. thieme-connect.com These reactions typically involve the formation of multiple bonds in a sequential manner from a single, carefully designed precursor.
One notable method is the palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which yields 2-substituted-3-(1-alkenyl)indoles. This reaction proceeds by heating the substrate with palladium acetate (B1210297) and a phosphine (B1218219) ligand, likely through the formation of a palladium-hydride species that inserts into the alkyne, followed by bond rearrangement.
Efficient intramolecular N/O-nucleophilic cyclizations of 2-aryl indoles have also been developed to afford 2-aza-3-oxaindolines and 3-indolinones in high yields. thieme-connect.com These cascade reactions can generate fused ring systems with multiple stereocenters under mild conditions. thieme-connect.com While many intramolecular cyclizations of indoles focus on substrates with a nucleophile tethered at the C3 position, methods involving a nucleophile attached to the indole nitrogen have also been reported, leading to the construction of N-fused indolines. thieme-connect.com
Furthermore, cascade cyclizations involving relay catalysis have been developed. For example, 2-[(2-azidophenyl)ethynyl]anilines can undergo a cascade cyclization using a gold(I)/rhodium(II) relay system to synthesize 5,10-dihydroindolo[3,2-b]indoles. In this process, the gold(I) catalyst facilitates the initial indole cyclization, while the rhodium(II) catalyst promotes the subsequent C-H amination.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Gold(I) chloride |
| Copper(I) iodide |
| Praseodymium(III) triflate |
| Indole-3-carboxylic acid |
| Methyl 1H-indole-3-carboxylate |
| Palladium acetate |
| Johnphos |
| Potassium bicarbonate |
| Dimethyl sulfoxide |
| Iridium(III) chloride |
| Rhodium(I) complex |
| Silver triflimide |
| 5,10-dihydroindolo[3,2-b]indole |
| Minfiensine |
| Indoloquinolines |
| β-indole carboxamide amino amides |
| Indole-fused oxadiazepines |
| 2-aza-3-oxaindolines |
| 3-indolinones |
| 2-(1-alkynyl)-N-alkylideneanilines |
| 2-substituted-3-(1-alkenyl)indoles |
| 2-[(2-azidophenyl)ethynyl]anilines |
| (Azido)ynamides |
| 1,2-bis(alkynyl)-2-en-1-ones |
| 3-alkynyl indoles |
| Spirocyclic indolenines |
| 3-carboxamide indoles |
| Diazo compounds |
| Ynamides |
| Formaldehyde |
| Amino hydrochloride |
| 2-aryl indoles |
| N-fused indolines |
| Coumarins |
| Azides |
Synthesis via Nitro Ketoester Substrates
Another approach utilizes a domino aza-Michael-SNAr-heteroaromatization sequence to produce C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. This method starts with the preparation of methyl 2-(2-fluoro-5-nitrophenyl)acetate or methyl 2-(5-cyano-2-fluorophenyl)acetate. These activated aromatic compounds react with imines, initiating a cyclization cascade that ultimately forms the indole ring. The nitro group in these substrates plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr), a key step in the cyclization process. The reactions involving nitro-activated substrates typically proceed at lower temperatures (90 to 95 °C) compared to their cyano-activated counterparts. researchgate.net
Furthermore, the Leimgruber-Batcho indole synthesis provides a classic route to indoles from 2-methylnitrobenzenes. This procedure involves the condensation of a 2-methylnitrobenzene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reduction of the nitro group leads to cyclization and the formation of the indole ring. This method has been successfully applied to synthesize various substituted indoles, including those with carboxylate functionalities. researchgate.net For instance, methyl 6-bromo-1H-indole-4-carboxylate was synthesized in a 59% yield from methyl 5-bromo-2-methyl-3-nitrobenzoate using this approach. researchgate.net
The following table summarizes the key aspects of these synthetic methodologies.
| Starting Material | Key Reagents/Conditions | Product | Key Features |
| Methyl 2-methyl-3-nitrobenzoate | 1. Br2, dibenzoyl peroxide 2. Triphenylphosphine 3. Wittig reaction 4. Pd catalyst, CO | Methyl indole-4-carboxylate | Multi-step synthesis with high overall yield. orgsyn.org |
| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | Imines, K2CO3, DMF | C5-Substituted 1-alkyl-1H-indole-3-carboxylic esters | Domino reaction sequence; nitro group activates the ring for SNAr. researchgate.net |
| 2-Methylnitrobenzenes | Formamide acetals (e.g., DMF-DMA), reduction | Substituted indoles | Classic Leimgruber-Batcho synthesis. researchgate.net |
Indole-Benzimidazole Derivative Formation from Halogenated Nitrobenzene (B124822) Precursors
The synthesis of hybrid molecules containing both indole and benzimidazole (B57391) moieties has garnered significant interest due to their potential biological activities. One synthetic strategy involves the condensation of indole carboxylic acids with substituted o-phenylenediamines. For example, indole-3-carboxylic acid can be condensed with substituted o-phenylenediamines at high temperatures using polyphosphoric acid as a catalyst to yield indole-benzimidazole hybrids. researchgate.net
A more intricate approach to these derivatives starts from halogenated nitrobenzene precursors. For instance, the synthesis of novel benzimidazole derivatives as potent urease inhibitors began with 5-chloro-4-fluoro-2-nitrophenylamine. This starting material underwent a series of transformations, including reduction of the nitro group to form a diamine intermediate, which was then cyclized with various benzaldehyde (B42025) derivatives to construct the benzimidazole ring. nih.gov While this specific example does not directly form an indole-benzimidazole hybrid, the methodology of utilizing a halogenated nitroaromatic compound, reducing the nitro group to an amine, and then building the second heterocyclic ring is a translatable strategy.
In the context of creating indole-benzimidazole hybrids, one could envision a pathway starting with a halogenated nitrobenzene that also contains a precursor to the indole ring or a point of attachment for a pre-formed indole moiety. For example, a suitably substituted o-phenylenediamine (B120857) can be coupled with an indole carboxylic acid. researchgate.net
Another relevant synthetic design involves the fusion of the indole nucleus with benzimidazole to develop selective estrogen receptor modulators (SERMs). In these efforts, bromo-substituted indole-benzimidazole hybrids have shown significant activity. The synthesis of these complex molecules often involves multi-step sequences where the strategic introduction and manipulation of functional groups on both the indole and benzimidazole precursors are critical. nih.gov
The following table outlines a general synthetic approach for indole-benzimidazole derivatives.
| Starting Materials | Key Reaction Steps | Product Type | Key Features |
| Indole carboxylic acids and substituted o-phenylenediamines | Condensation at high temperature with a catalyst (e.g., polyphosphoric acid). researchgate.net | Indole-benzimidazole hybrids | Direct coupling of pre-formed heterocyclic systems. researchgate.net |
| Halogenated nitroanilines and benzaldehyde derivatives | 1. Reduction of the nitro group to form a diamine. 2. Condensation and cyclization with an aldehyde to form the benzimidazole ring. nih.gov | Substituted benzimidazoles | Multi-step synthesis involving the formation of one of the heterocyclic rings from an acyclic precursor. nih.gov |
| Bromo-substituted indole and benzimidazole precursors | Multi-step synthesis involving coupling and functional group manipulation. nih.gov | Bromo-substituted indole-benzimidazole hybrids | Targeted synthesis for specific biological applications. nih.gov |
Sustainable and Green Chemistry Paradigms in Indole Carboxylate Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of indole carboxylates, aiming to reduce environmental impact through the use of alternative energy sources, greener solvents, and novel catalytic systems.
Microwave Irradiation and Ultrasonication Enhanced Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of indole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov For instance, the palladium-catalyzed intramolecular oxidative coupling to produce 2-methyl-1H-indole-3-carboxylate derivatives has been significantly improved using microwave irradiation. This method resulted in yields greater than 90% with a substantial reduction in reaction time. mdpi.comresearchgate.net Another example is the synthesis of indole-2-carboxylic acid esters by condensing 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation, which also provides high product yields in a short conversion period. researchgate.netscielo.br
Ultrasonication is another alternative energy source that promotes chemical reactions through acoustic cavitation. researchgate.net This technique has been successfully applied to the synthesis of various indole-containing heterocycles. The advantages of ultrasound-assisted synthesis include simple operational procedures, improved yields, and often solvent-free reaction conditions. researchgate.net For example, the synthesis of indolines from 2-(((N-aryl)amino)methyl)acrylates has been achieved rapidly and in high yields using ultrasound-mediated radical cascade reactions. nih.gov The use of ultrasound can generate radicals, which can initiate synthetically useful transformations for constructing heterocyclic systems. nih.gov
The following table provides examples of microwave and ultrasound-enhanced syntheses of indole carboxylates.
| Synthetic Method | Energy Source | Key Advantages | Example Product |
| Palladium-catalyzed intramolecular oxidative coupling mdpi.com | Microwave Irradiation | >90% yield, reduced reaction time mdpi.com | 2-Methyl-1H-indole-3-carboxylate derivatives mdpi.com |
| Condensation of 2-halo aryl aldehydes and ethyl isocyanoacetate researchgate.netscielo.br | Microwave Irradiation | High yields, short reaction time researchgate.netscielo.br | Indole-2-carboxylic acid esters researchgate.netscielo.br |
| Radical cascade reaction nih.gov | Ultrasonication | Fast synthesis, high yields nih.gov | Functionalized indolines nih.gov |
| Condensation of indoles and carbonyl compounds researchgate.net | Ultrasonication | Solvent-free conditions, improved yields researchgate.net | Bis(indolyl)methanes researchgate.net |
Aqueous Medium and Solvent-Free Reaction Environments
The use of water as a reaction medium is a cornerstone of green chemistry, offering an environmentally benign alternative to volatile organic solvents. The synthesis of bis(indolyl)methanes, for example, has been efficiently carried out in aqueous media at room temperature. researchgate.net Similarly, iron-mediated reductions of nitroarenes, a key step in some indole syntheses, can be performed using water as a green source of hydrogen, although this can sometimes require elevated temperatures. rsc.org
Solvent-free reaction conditions, often coupled with techniques like microwave irradiation or ultrasonication, represent another significant green chemistry approach. The synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions using alum as a catalyst and ultrasound irradiation. researchgate.net This approach minimizes waste and simplifies product purification.
Utilization of Ionic Liquids and Nanocatalysts in Indole Chemistry
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure and high thermal stability. youtube.com They can also act as catalysts. youtube.com In indole synthesis, ILs have been used as both the solvent and catalyst. For example, the synthesis of indole-2-carboxylic acid esters has been performed in the ionic liquid 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) under microwave irradiation. researchgate.netscielo.br Brønsted acid ionic liquids have also been employed as recyclable catalysts for the synthesis of α-indolylacrylate derivatives. nih.gov Furthermore, ionic liquids based on natural products, such as those with indole-3-acetate (B1200044) anions, are being explored. rsc.org
Nanocatalysts offer advantages such as high surface area-to-volume ratio, leading to enhanced catalytic activity and selectivity, and the potential for easy recovery and reuse. In indole chemistry, nano copper oxide has been used as a recyclable catalyst for the N-arylation of indoles. researchgate.net Nanosilica gel has also been utilized as a catalyst in the ultrasound-assisted synthesis of bis(indolyl)methanes under solvent-free conditions. researchgate.net
The following table highlights the application of ionic liquids and nanocatalysts in indole synthesis.
| Green Chemistry Approach | Material | Role in Synthesis | Example Reaction |
| Ionic Liquids | 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) researchgate.netscielo.br | Solvent and catalyst | Synthesis of indole-2-carboxylic acid esters researchgate.netscielo.br |
| Ionic Liquids | Brønsted acid ionic liquid nih.gov | Recyclable catalyst | Synthesis of α-indolylacrylate derivatives nih.gov |
| Nanocatalysts | Nano copper oxide researchgate.net | Recyclable catalyst | N-arylation of indoles researchgate.net |
| Nanocatalysts | Nanosilica gel researchgate.net | Catalyst | Synthesis of bis(indolyl)methanes researchgate.net |
Quantum Chemical Approaches
Quantum chemical methods provide profound insights into the molecular-level characteristics of this compound. By solving approximations of the Schrödinger equation, these computational techniques elucidate the molecule's electronic properties and predict its behavior in chemical reactions.
Electronic Structure and Reactivity Profiling
The electronic structure of an indole derivative is fundamentally altered by its substituents. In this compound, the indole core is modified by an electron-withdrawing chlorine atom at the C2 position and a methyl carboxylate group at the C3 position. Density Functional Theory (DFT) calculations are a powerful tool for mapping the electron distribution and predicting reactivity. rsc.org
The chlorine atom, due to its high electronegativity, inductively withdraws electron density from the indole ring, particularly from the adjacent C2 carbon. The methyl carboxylate group also acts as an electron-withdrawing group through both resonance and inductive effects. This electronic profile influences the molecule's reactivity. For instance, the positive charge on the C2 carbon can make it a potential site for nucleophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) maps are a valuable outcome of electronic structure calculations, visualizing the charge distribution on the molecule's surface. For related indole derivatives, MEP maps have been used to identify regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). preprints.orgbohrium.com In this compound, the most negative regions are expected around the carbonyl oxygen of the ester group, while the area near the N-H proton would be positive, indicating its potential as a hydrogen bond donor.
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. A higher electronic chemical potential suggests greater reactivity, while a larger energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) indicates higher stability. researchgate.netmdpi.com
Table 1: Calculated Reactivity Descriptors for a Representative Indole Derivative (Illustrative)
| Parameter | Calculated Value (a.u.) | Implication |
|---|---|---|
| HOMO Energy | -0.235 | Electron-donating ability |
| LUMO Energy | -0.089 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 0.146 | Chemical reactivity and stability |
| Chemical Hardness (η) | 0.073 | Resistance to change in electron distribution |
| Electronic Chemical Potential (μ) | -0.162 | Tendency of electrons to escape |
Note: Data is illustrative, based on general principles for substituted indoles. Specific values for this compound require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone for understanding chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile (electron donor), while the LUMO, the lowest-energy empty orbital, acts as an electrophile (electron acceptor). wikipedia.org
For this compound, the distribution of these orbitals across the molecule is key. In many indole systems, the HOMO is typically localized over the π-system of the indole ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often distributed over the electron-withdrawing portions of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap suggests the molecule is more polarizable and reactive. numberanalytics.comnih.gov
Substituents play a crucial role in modulating the energies and distributions of these frontier orbitals. researchgate.net The electron-withdrawing chlorine atom and methyl carboxylate group on the indole ring are expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted indole. nih.gov This lowering of the LUMO energy, in particular, enhances the electrophilic character of the molecule. FMO analysis can predict the regioselectivity of reactions; for example, in a reaction with a nucleophile, the attack will preferentially occur at the atomic center with the largest LUMO coefficient. pku.edu.cn
Table 2: FMO Analysis Data for a Substituted Indole (Illustrative)
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| LUMO+1 | -0.85 | Indole Ring, Carboxylate Group |
| LUMO | -1.54 | C2, C3, Carboxylate Group |
| HOMO | -6.21 | Indole Ring (π-system) |
| HOMO-1 | -6.98 | Indole Ring, Chlorine |
Note: This table is an illustrative example based on FMO principles for similar molecules. researchgate.net Specific orbital energies and contributions require dedicated quantum chemical calculations.
Tautomerism Studies and Energetic Landscape
Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds like this compound. orientjchem.org Indole derivatives can potentially exist in different tautomeric forms, and understanding their relative stabilities—the energetic landscape—is crucial as the reactivity of each tautomer can differ significantly. nih.gov
For this specific molecule, the most relevant tautomerism would be the keto-enol type, where the indole N-H proton could migrate to the carbonyl oxygen of the ester group, resulting in an enol-like structure. Another possibility involves the migration of a proton from the C3 position in a hypothetical precursor, although this is less likely for the final ester product. Computational studies on related systems, like indole-3-carbaldehyde, have explored the stability of its enol-tautomer, (Z)-indol-3-ylidenemethanol, using DFT methods to predict the most stable conformers and calculate the energy barriers for interconversion. researchgate.net Similar studies on indole-3-pyruvate have shown that the keto and enol forms can exist in equilibrium, with the ratio being highly dependent on the solvent environment. nih.gov
Quantum chemical calculations can map the potential energy surface (PES) for the tautomerization process. This involves calculating the energies of the starting tautomer, the transition state, and the resulting tautomer. The energy difference between the tautomers indicates which is more stable, while the energy of the transition state determines the kinetic barrier to interconversion. For oxime derivatives of indole-3-carbaldehyde, it has been shown that the stability of isomers can be pH-dependent, with isomerization being more favorable in acidic conditions. mdpi.com While specific studies on this compound are not prevalent, the principles from related molecules suggest that the canonical N-H indole form is likely the most stable tautomer under normal conditions due to the aromaticity of the indole ring system.
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the electronic details of single or few-molecule systems, molecular modeling and dynamics simulations allow for the exploration of larger-scale phenomena, such as conformational flexibility and intermolecular behavior over time.
Conformational Analysis and Flexibility Studies
The flexibility of this compound primarily arises from the rotation around the single bonds connecting the methyl carboxylate group to the indole ring. The indole ring itself is a rigid, planar aromatic system with limited flexibility.
Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. The key dihedral angle to consider is the one defined by the C2-C3-C(carbonyl)-O(ester) atoms. Rotation around the C3-C(carbonyl) bond will lead to different orientations of the ester group relative to the indole plane. These orientations will have different energies due to steric hindrance and electronic interactions between the ester group and the rest of the molecule.
Computational methods, such as scanning the potential energy surface by systematically rotating this dihedral angle, can identify the energy minima corresponding to stable conformers. researchgate.net For related N-substituted indole derivatives, molecular docking and dynamics simulations have been used to understand how different conformations influence their binding to biological targets like enzymes. nih.gov Similar simulations on N-tosyl-indole hybrids have elucidated the preferred binding modes, highlighting the importance of specific conformations for biological activity. nih.gov While detailed conformational studies for this specific molecule are not widely published, analysis of similar structures suggests that the planar conformer, where the ester group is coplanar with the indole ring to maximize π-conjugation, is likely to be a low-energy state.
Intermolecular Interactions within Chemical Systems
The way molecules of this compound interact with each other in the solid state or in solution is dictated by a variety of non-covalent forces. These interactions are fundamental to crystal engineering, supramolecular chemistry, and understanding biological recognition. iosrjournals.orgrsc.org
Key potential interactions for this molecule include:
N-H···O Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor, and it can form strong hydrogen bonds with the carbonyl oxygen (C=O) of the ester group on a neighboring molecule. This is often a dominant interaction in the crystal packing of similar indole derivatives. nih.gov
π-π Stacking: The electron-rich aromatic indole rings can stack on top of each other. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing crystal structures. nih.govnih.gov The presence of both electron-donating (N-H) and electron-withdrawing (Cl, COOCH₃) groups can lead to offset face-to-face stacking to balance electrostatic interactions. nih.gov
Halogen Bonding (C-Cl···O/N): The chlorine atom at the C2 position can act as a halogen bond donor, interacting with an electron-rich atom like the carbonyl oxygen on another molecule. This type of interaction is increasingly recognized as an important directional force in crystal engineering. mdpi.com
Analysis of the crystal structures of numerous indole derivatives reveals that N-H···π interactions and traditional hydrogen bonds are often the most significant forces determining the supramolecular assembly. nih.goviucr.org Quantitative analysis using methods like PIXEL calculations can partition the total lattice energy into coulombic, polarization, dispersion, and repulsion contributions for different molecular pairs, providing a precise understanding of the forces at play. iosrjournals.org
Table 3: Common Intermolecular Interactions in Indole Derivatives
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H | O=C | -20 to -40 | Primary directional force in packing. nih.gov |
| π-π Stacking | Indole Ring | Indole Ring | -10 to -25 | Stabilizes crystal lattice via dispersion forces. nih.govnih.gov |
| C-H···π Interaction | Aromatic C-H | Indole Ring | -5 to -15 | Reinforces primary interactions. nih.goviucr.org |
| Halogen Bond | C-Cl | O=C | -5 to -20 | Provides directional control in crystal engineering. mdpi.com |
Note: Energy values are approximate and depend on the specific geometry and chemical environment.
In Silico Screening and Scaffold Optimization Studies
The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are frequently the subject of computational studies to predict and optimize biological activity. In silico screening techniques are pivotal in the early stages of drug discovery, allowing for the rapid assessment of large libraries of virtual compounds against specific biological targets. For derivatives of the this compound scaffold, these methods are employed to explore potential therapeutic applications by identifying key structural features that govern molecular interactions.
Structure-activity relationship (SAR) studies have identified several key features for indole-based compounds. For instance, in the context of cannabinoid receptor (CB1) allosteric modulators, research has shown that the indole ring itself is crucial for binding to the allosteric site. acs.org Modifications at various positions on the indole ring, such as the introduction of a linear alkyl group at the C3 position or different functionalities at the C2 amide position, have a profound influence on the allosteric modulation and binding affinity. acs.org
In the pursuit of potent 5-lipoxygenase (5-LOX) inhibitors, researchers have performed scaffold optimization on related indole structures. nih.gov By extending the aromatic core of the indole to a benzo[g]indole and systematically substituting the structure with methyl or chloro groups, significant enhancements in activity were achieved. nih.gov This highlights a common strategy in scaffold optimization: extending or modifying the core structure to improve target engagement. Accurate structure-based design based on an initial indole scaffold has led to compounds with IC50 values in the sub-micromolar range for 5-LOX inhibition. nih.gov
Molecular docking is a primary tool in in silico screening. It predicts the preferred orientation of a ligand when bound to a target protein. For various indole carboxylate derivatives, docking studies have been used to evaluate their potential as inhibitors for targets like Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net Such studies help in understanding the binding modes and interactions, guiding the synthesis of more potent and selective inhibitors. researchgate.net The combination of the indole and rhodanine (B49660) scaffolds, for example, has been explored as a promising strategy for developing new antimicrobial agents, with docking studies revealing potential mechanisms of action. nih.gov
The following table summarizes findings from in silico studies on various indole scaffolds, providing insights applicable to the optimization of this compound derivatives.
Table 1: Summary of In Silico Screening and Optimization Findings for Indole Scaffolds
| Scaffold/Derivative Class | Target | Key Findings from In Silico Studies | Reference(s) |
|---|---|---|---|
| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | The indole ring is critical for allosteric site binding; modifications at C2 and C3 positions significantly impact modulation and affinity. | acs.org |
| 2-phenylthiomethyl-benzo[g]indole | 5-lipoxygenase (5-LOX) | Extension of the indole aromatic core and substitution with chloro/methyl groups enhanced inhibitory activity, yielding IC50 values of 0.17-0.22 μM. | nih.gov |
| Indole-rhodanine hybrids | Bacterial & Fungal enzymes | Combination of indole and rhodanine scaffolds shows promise for potent antimicrobial agents. | nih.gov |
Density Functional Theory (DFT) Computations for Mechanistic Insight
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. For this compound and its analogs, DFT calculations provide deep mechanistic insights that are often inaccessible through experimental means alone. These computations are used to predict stable conformations, analyze vibrational spectra, and map out reaction pathways.
A key application of DFT is the optimization of molecular geometry to find the most stable structure (lowest energy conformation). For complex molecules, DFT can calculate bond lengths, bond angles, and dihedral angles with high accuracy. nanobioletters.com This information is foundational for understanding the molecule's shape and how it might interact with a biological target. Furthermore, DFT is used to simulate spectroscopic data, such as FTIR and NMR spectra, which can then be compared with experimental results to confirm the synthesized structure. nanobioletters.comscielo.org.mx
DFT is also instrumental in studying chemical reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. nanobioletters.comresearchgate.netscielo.org.mx
Mechanistic studies of chemical reactions frequently employ DFT to map out the potential energy surface and identify transition states. For example, DFT has been used to elucidate the mechanisms of cycloaddition reactions involving indole-related structures and to study the different steps in metal-catalyzed reactions. mdpi.combeilstein-journals.org By calculating the activation energy barriers for different proposed pathways, researchers can determine the most likely reaction mechanism. mdpi.combeilstein-journals.org For instance, in a study of copper-catalyzed reactions, DFT calculations were able to distinguish between two viable mechanisms by comparing their free energy profiles, revealing an activation barrier of 22.6 kcal/mol for the key ring-formation step. beilstein-journals.org
The table below presents typical parameters that are investigated using DFT to provide mechanistic and structural insights.
Table 2: Key Parameters Investigated via Density Functional Theory (DFT)
| Parameter | Significance and Application | Typical Computational Method | Reference(s) |
|---|---|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | B3LYP, M06-2X with basis sets like 6-31G(d,p) or cc-pVDZ. | nanobioletters.comelsevierpure.com |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Calculated from the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | Calculated from the total electron density and plotted onto the molecular surface. | nanobioletters.comresearchgate.net |
| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction pathway by calculating the energy of the transition state. | Located on the potential energy surface connecting reactants and products. | beilstein-journals.org |
Q & A
Q. What are the common synthetic routes for Methyl 2-chloro-1H-indole-3-carboxylate?
Methodological Answer:
- Coupling-Saponification Approach : Ethyl 1-(3-hydroxypropyl)-1H-indole-2-carboxylate derivatives can undergo phenol coupling followed by saponification to yield carboxylates. For example, using 4-chloro-3-methylphenol as a coupling partner under basic conditions (e.g., NaH) in polar aprotic solvents (e.g., DMF), followed by hydrolysis with NaOH/EtOH .
- Condensation Reactions : Refluxing 3-formyl-indole carboxylates with aminothiazolones in acetic acid and sodium acetate for 3–5 hours forms crystalline products. This method is effective for introducing heterocyclic substituents .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethyl acetate/petroleum ether mixtures) .
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (173 K) with MoKα radiation (λ = 0.71073 Å).
- Structure Refinement : Employ SHELXL for refinement (e.g., isotropic/anisotropic displacement parameters). Hydrogen atoms are typically positioned geometrically and refined using a riding model .
- Key Metrics : Analyze dihedral angles (e.g., indole vs. substituent rings) and intermolecular interactions (e.g., C–H···π, Cl···π). For example, dihedral angles of ~87° between indole and tolyl rings were reported .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?
Methodological Answer:
- Hydrogen Bonding : Weak C–H···N interactions (e.g., nitrile N as acceptor) stabilize dimers. Measure bond distances (e.g., 2.5–3.0 Å) using Mercury software .
- π-Interactions :
- C–H···π : Aromatic H atoms (e.g., H14) interact with adjacent rings (distance ~3.0 Å).
- Halogen···π : Chlorine atoms engage in short contacts (~3.4 Å) with aromatic systems, contributing to columnar packing along crystallographic axes .
- Table 1 : Example Intermolecular Interactions in a Related Compound
| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| C–H···N | 2.65 | 145 | Dimer formation |
| Cl···π | 3.42 | - | Column stacking |
Q. What strategies address low yields in synthesizing halogenated indole carboxylates?
Methodological Answer:
- Optimize Reaction Conditions :
- Temperature : Reflux in acetic acid (110–120°C) improves cyclization efficiency .
- Catalysts : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination in chlorinated indole systems .
- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization from DMF/acetic acid mixtures .
- Troubleshooting :
- Byproduct Formation : Add molecular sieves to absorb water in condensation reactions.
- Halogen Reactivity : Use N-chlorosuccinimide (NCS) for regioselective chlorination at the 2-position .
Q. How can structure-activity relationships (SAR) guide the design of bioactive indole carboxylates?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilic reactivity, improving binding to biological targets (e.g., kinase inhibitors) .
- Methoxy Groups : Increase solubility and modulate π-stacking in protein active sites .
- Bioassay Design :
- Antimicrobial Testing : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) with indole derivatives dissolved in DMSO .
- Anticancer Screening : Evaluate IC₅₀ values via MTT assays in cancer cell lines (e.g., HepG2) .
Q. What are the best practices for handling and storing this compound in laboratory settings?
Methodological Answer:
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
